Physicochemical Differentiation: Lipophilicity and Molecular Size vs. N-(2-Phenylethyl) and Unsubstituted Parent Analogs
4-Methoxy-N-(propan-2-yl)naphthalene-1-sulfonamide (target) demonstrates a predicted ACD/LogP of 3.60 and molecular weight of 279.36 Da, positioning it at intermediate lipophilicity and size between the smaller unsubstituted naphthalene-1-sulfonamide parent (MW 207.25 Da, no predicted logP available as a distinct comparator but clearly less lipophilic) and the bulkier 4-methoxy-N-(2-phenylethyl)naphthalene-1-sulfonamide (CAS 457960-43-9; MW 341.42 Da, predicted logP 3.95) . The target compound has 4 freely rotatable bonds versus 7 for the phenylethyl analog, conferring greater conformational rigidity . Its predicted polar surface area (PSA) of 64 Ų differs from the 49.2 Ų reported for the phenylethyl analog (note: cross-source comparison; different prediction algorithms may apply) . The target compound has zero Rule of 5 violations, predicted aqueous solubility of 44.15 mg/L (from Log Kow), and a BCF of 40.87 .
| Evidence Dimension | Predicted lipophilicity (ACD/LogP) and molecular weight |
|---|---|
| Target Compound Data | ACD/LogP = 3.60; MW = 279.36 Da; Rotatable bonds = 4; PSA = 64 Ų; H-bond acceptors = 4; H-bond donors = 1 |
| Comparator Or Baseline | 4-Methoxy-N-(2-phenylethyl)naphthalene-1-sulfonamide (CAS 457960-43-9): logP = 3.95; MW = 341.42 Da; Rotatable bonds = 7; PSA = 49.2 Ų; H-bond acceptors = 6; H-bond donors = 1; Naphthalene-1-sulfonamide (CAS 606-25-7): MW = 207.25 Da |
| Quantified Difference | ΔLogP = −0.35 (target more hydrophilic than phenylethyl analog); ΔMW = −62.07 Da; ΔRotatable bonds = −3; ΔH-bond acceptors = −2 |
| Conditions | ACD/Labs Percepta Platform v14.00 (target); ChemDiv predicted properties (phenylethyl analog). Cross-source comparison – values may reflect algorithmic differences. |
Why This Matters
The intermediate lipophilicity and smaller size of the isopropyl variant may offer superior aqueous solubility and different membrane permeability compared to the phenylethyl analog, making it a preferred choice for fragment-based or lead-optimization campaigns where controlling logP is critical.
